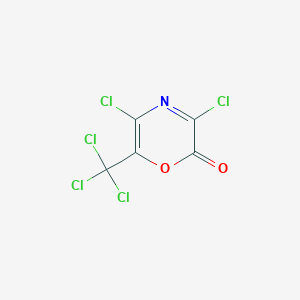
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one is a heterocyclic compound that features both chlorine and trichloromethyl groups
準備方法
The synthesis of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of nicotinic acid with phosphorus pentachloride in a Teflon autoclave at elevated temperatures. The resulting mixture is then quenched and purified to obtain the desired product .
化学反応の分析
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine and trichloromethyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hydroxide, dichloromethane, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive agent.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. It can mimic certain biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one can be compared with similar compounds such as 2,3-Dichloro-5-(trichloromethyl)pyridine. While both compounds contain chlorine and trichloromethyl groups, their chemical structures and properties differ, leading to unique applications and reactivity. The presence of the oxazinone ring in this compound distinguishes it from other similar compounds .
特性
CAS番号 |
131882-10-5 |
|---|---|
分子式 |
C5Cl5NO2 |
分子量 |
283.3 g/mol |
IUPAC名 |
3,5-dichloro-6-(trichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5Cl5NO2/c6-2-1(5(8,9)10)13-4(12)3(7)11-2 |
InChIキー |
QEMWOZNLAXDYMO-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
正規SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
同義語 |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(trichloromethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















